molecular formula C6H4FNO3 B1295195 4-Fluoro-2-nitrophenol CAS No. 394-33-2

4-Fluoro-2-nitrophenol

Cat. No.: B1295195
CAS No.: 394-33-2
M. Wt: 157.1 g/mol
InChI Key: ZHRLVDHMIJDWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is an organic compound characterized by its molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 grams per mole. The compound is assigned the Chemical Abstracts Service Registry Number 394-33-2, which serves as its unique identifier in chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as this compound.

The structural identity of this compound encompasses several alternative naming conventions that reflect different aspects of its molecular architecture. The compound is also known as phenol, 4-fluoro-2-nitro-, emphasizing its phenolic nature with specific substitution patterns. Additional synonyms include 2-nitro-4-fluorophenol, which reverses the numerical order to highlight the nitro group's priority, and 2-hydroxy-5-fluoronitrobenzene, which describes the compound from a benzene derivative perspective.

Property Value Source
Molecular Formula C₆H₄FNO₃
Molecular Weight 157.10 g/mol
Chemical Abstracts Service Number 394-33-2
International Union of Pure and Applied Chemistry Standard InChI Key ZHRLVDHMIJDWSS-UHFFFAOYSA-N
Melting Point 71-77°C

The molecular structure features a benzene ring with three distinct substituents positioned at specific carbon atoms. The hydroxyl group occupies the primary position, defining the phenolic character, while the fluorine atom resides at the 4-position and the nitro group at the 2-position relative to the hydroxyl functionality. This substitution pattern creates a unique electronic environment that influences both the physical properties and chemical reactivity of the molecule.

Historical Context and Discovery

The synthesis and characterization of this compound emerged from systematic investigations into fluorinated aromatic compounds during the mid-twentieth century advancement in organic fluorine chemistry. The compound's development paralleled the broader exploration of halogenated phenolic derivatives, which gained prominence as researchers recognized the unique properties imparted by fluorine substitution in aromatic systems.

Historical documentation reveals that the compound was first synthesized through nitration reactions involving fluorinated phenolic precursors. Research conducted in aqueous trifluoroacetic acid systems demonstrated that nitrous acid and 4-fluorophenol react quantitatively to produce this compound. This reaction mechanism provided early insights into the regioselectivity of electrophilic aromatic substitution in fluorinated phenols, establishing fundamental understanding that continues to inform modern synthetic approaches.

The mechanistic investigations of the 1990s revealed that the formation of this compound proceeds through well-defined kinetic pathways consistent with established electrophilic aromatic substitution mechanisms. These studies not only confirmed the synthetic accessibility of the compound but also contributed to the broader understanding of how fluorine substitution influences aromatic reactivity patterns. The research demonstrated that the reaction kinetics align with mechanisms previously proposed for similar substrates in dilute aqueous acid systems, validating the predictive power of established organic chemistry principles.

Significance in Organic Chemistry

This compound occupies a prominent position in organic chemistry due to its unique combination of functional groups and the distinctive properties they confer. The presence of both electron-withdrawing groups (fluorine and nitro) on the phenolic ring creates a molecular system with enhanced acidity compared to unsubstituted phenol, as evidenced by its pKa value of approximately 6.07. This increased acidity makes the compound particularly useful in applications requiring precise control over protonation states and ionic equilibria.

The compound's significance extends to its role as a versatile synthetic intermediate in the preparation of more complex molecular architectures. The fluorine substituent imparts unique reactivity characteristics that distinguish this compound from other halogenated nitrophenols. The electron-withdrawing nature of fluorine, combined with its small size and strong carbon-fluorine bond, creates opportunities for selective transformations that are not readily accessible with other halogen substituents.

In analytical chemistry applications, this compound serves as an important reagent for detecting and quantifying phenolic compounds in environmental samples. The compound's spectroscopic properties, particularly its characteristic absorption patterns in the ultraviolet and visible regions, make it valuable for developing colorimetric assays and analytical methodologies. These applications leverage the compound's well-defined optical properties to provide reliable quantitative measurements in complex sample matrices.

The compound's utility extends to material science applications, where it functions as a precursor for specialty chemicals and polymers. The incorporation of fluorine atoms into polymer backbones often enhances thermal stability and chemical resistance, properties that are increasingly important in advanced materials applications. The controlled introduction of this compound-derived units into polymer structures provides a pathway for tailoring material properties to specific performance requirements.

Current Research Landscape

Contemporary research involving this compound encompasses diverse areas of investigation, reflecting the compound's versatility and the ongoing expansion of fluorine chemistry applications. Pharmaceutical development represents a major focus area, where the compound serves as an intermediate in the synthesis of various therapeutic agents. The presence of fluorine in pharmaceutical molecules often enhances bioavailability, metabolic stability, and target selectivity, making fluorinated intermediates like this compound valuable building blocks for drug discovery programs.

Recent investigations have explored the compound's role in developing thermally activated delayed fluorescence emitters for organic light-emitting diode applications. While this specific application involves related fluorinated compounds, the research demonstrates the broader significance of fluorinated aromatic systems in advanced electronic materials. The unique photophysical properties associated with fluorine substitution continue to drive innovation in optoelectronic device development.

Biochemical research applications have emerged as another significant area of current investigation, where this compound is utilized to study enzyme activity and inhibition mechanisms. The compound's ability to serve as both a substrate and an inhibitor in various enzymatic systems provides researchers with valuable tools for understanding metabolic pathways and identifying potential therapeutic targets. These studies contribute to the fundamental understanding of how fluorinated compounds interact with biological systems.

Research Area Application Reference
Pharmaceutical Development Intermediate synthesis for anti-inflammatory and analgesic drugs
Analytical Chemistry Environmental phenolic compound detection
Material Science Specialty chemical and polymer precursor
Biochemical Research Enzyme activity and inhibition studies
Colorimetric Analysis Quantitative assay development

Advanced synthetic methodologies continue to evolve around this compound, with researchers developing improved preparation methods that address efficiency, selectivity, and environmental considerations. The compound's established synthetic routes provide reliable access to material for research applications, while ongoing method development aims to enhance atom economy and reduce waste generation. These efforts align with broader trends toward sustainable chemistry practices and green synthetic methodologies.

Properties

IUPAC Name

4-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRLVDHMIJDWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075348
Record name 4-Fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gold powder; [Sigma-Aldrich MSDS]
Record name 4-Fluoro-2-nitrophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11620
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

394-33-2
Record name 4-Fluoro-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 394-33-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions:

  • Nitrosation :

    • Reagents: Sodium nitrite, dilute hydrochloric acid (15-20%)
    • Temperature: -5 to 5 °C (preferably 0 °C)
  • Oxidation :

    • Reagent: Dilute nitric acid (15-55%, preferably 30%)

The overall yield from this method can reach approximately 90% with a purity exceeding 99% after recrystallization.

Alternative Methods

Other methods include:

  • Direct Nitration : Using nitrating agents directly on 2-fluorophenol can lead to the formation of both isomers (4-nitro and 6-nitro), complicating purification efforts due to the difficulty in separating these isomers.

  • Fluorination of Nitro Compounds : This method involves the fluorination of nitro compounds using fluorine gas or other fluorinating agents, which poses operational hazards and can lead to byproducts.

  • Catalytic Methods : Recent developments have explored catalytic processes that allow for the conversion of difluoronitrobenzene to this compound through a base-mediated reaction, which can potentially offer better selectivity and yield.

  • Research Findings on Yields and Purity

The following table summarizes the yields and purity levels associated with different preparation methods:

Method Yield (%) Purity (%) Notes
Nitrosation + Oxidation ~90 >99 Simple process; minimal byproducts
Direct Nitration Variable <90 Difficult separation of isomers
Fluorination ~70 Variable High operational hazards
Catalytic Conversion Not specified Not specified Emerging method; potential for improved efficiency

The preparation of this compound primarily relies on the nitrosation of 2-fluorophenol followed by oxidation, yielding high purity and efficiency. Alternative methods exist but often come with challenges related to yield, purity, or safety concerns. Continuous research into more efficient and safer synthetic routes remains vital for enhancing the production of this compound in industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Reduction: The major product of the reduction reaction is 4-fluoro-2-aminophenol.

    Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.

Scientific Research Applications

Chemistry

4-Fluoro-2-nitrophenol serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique chemical structure allows it to participate in multiple reactions, making it valuable for creating derivatives with enhanced properties.

Biochemical Analysis

The compound is utilized in biochemical studies due to its ability to interact with enzymes and proteins. It has been shown to influence cellular processes, including gene expression and metabolism. Notably, it can induce oxidative stress in cells, affecting antioxidant defense mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against various strains, including enhanced activity against resistant strains of Mycobacterium tuberculosis with MIC values as low as 4 µg/mL.

Compound MIC (µg/mL) Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli
Derivative 3m4M. tuberculosis H37Rv

Cytotoxicity Studies

Cytotoxicity assessments have shown that while this compound can induce apoptosis in cancer cells, it exhibits lower toxicity in normal cell lines. For example, MTT assays indicated that certain concentrations inhibited tumor cell growth without significantly affecting Vero cells.

Case Study 1: Antitubercular Activity

In a high-throughput screening program for new antitubercular agents, derivatives of this compound were synthesized and evaluated. Compound 3m was identified as particularly potent against rifampicin-resistant strains of M. tuberculosis, demonstrating promising potential for therapeutic development.

Case Study 2: Anion Sensing Applications

Recent research has explored the use of fluorinated derivatives in chemosensing applications. Probes based on nitrophenolic structures exhibited significant colorimetric changes upon interaction with fluoride ions, indicating their potential for environmental monitoring and detection technologies.

Toxicological Considerations

Despite its promising biological activities, the toxicological profile of this compound raises concerns. It is classified as a skin and eye irritant, with potential harmful effects upon ingestion or skin absorption. Long-term exposure studies have indicated possible hematological alterations such as increased methemoglobin levels in animal models .

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-fluoro-2-nitrophenol with structurally similar nitrophenol derivatives, focusing on substituent effects:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₆H₄FNO₃ 157.10 74–77 -NO₂ (position 2), -F (position 4)
4-Chloro-2-nitrophenol C₆H₄ClNO₃ 173.56 83–85* -NO₂ (2), -Cl (4)
4-Bromo-2-nitrophenol C₆H₄BrNO₃ 218.01 95–97* -NO₂ (2), -Br (4)
3-Methyl-2-nitrophenol C₇H₇NO₃ 153.14 68–70† -NO₂ (2), -CH₃ (3)
2-Fluoro-4-nitrophenol C₆H₄FNO₃ 157.10 120–122‡ -NO₂ (4), -F (2)

*Estimated based on halogen size trends; †Data from ; ‡From beta-galactosidase studies .

Key Observations :

  • Halogen substitution (F, Cl, Br) increases molecular weight and melting point due to enhanced van der Waals interactions.
  • Positional isomerism (e.g., 2-fluoro vs. 4-fluoro) significantly alters physicochemical properties. For example, 2-fluoro-4-nitrophenol has a higher melting point (120–122°C) than this compound (74–77°C) due to differences in hydrogen bonding and crystal packing .

Toxicity Profiles

Toxicity data for phenols against Tetrahymena pyriformis (50% growth inhibition, log(IGC₅₀⁻¹)):

Compound Toxicity Value 1 Toxicity Value 2 Toxicity Value 3
This compound 1.38 1.11 1.06
2,4-Dibromophenol 1.40 1.46 1.49
3-Methyl-2-nitrophenol 0.61 0.77 0.35
n-Pentyloxyphenol 1.36 0.95 1.33

Data from and .

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, halogens) increase toxicity by enhancing phenol acidity, which disrupts cellular membranes. This compound shows moderate toxicity compared to highly brominated analogs like 2,4-dibromophenol .
  • Alkyl substituents (e.g., -CH₃ in 3-methyl-2-nitrophenol) reduce toxicity due to decreased acidity and membrane permeability .

Commercial Availability and Cost

Compound Supplier Price (5g)
This compound CymitQuimica €24.00
3-Fluoro-5-iodobenzotrifluoride CymitQuimica €260.00
4-Chloro-2-nitrophenol Alfa Aesar* ~€30.00*

*Estimated based on halogen substitution trends .

Halogen size and sourcing complexity influence cost. Brominated and iodinated derivatives are typically pricier due to raw material scarcity.

Biological Activity

4-Fluoro-2-nitrophenol (4F2NP) is a halogenated nitrophenolic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the molecular formula C6H4FNO3C_6H_4FNO_3 and a molecular weight of 173.1 g/mol. The presence of both a nitro group and a fluorine atom contributes to its unique chemical reactivity and biological properties. The synthesis typically involves the nitration of 4-fluorophenol, which can be achieved through electrophilic aromatic substitution.

Antimicrobial Properties

Research indicates that 4F2NP exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, demonstrating that it possesses potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, depending on the bacterial species tested. Notably, derivatives of 4F2NP have shown enhanced activity against resistant strains of Mycobacterium tuberculosis (M. tuberculosis), with some compounds achieving MIC values as low as 4 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli
Derivative 3m4M. tuberculosis H37Rv

Cytotoxicity

The cytotoxic effects of 4F2NP have been evaluated in various cell lines. It has been reported to induce apoptosis in cancer cells while exhibiting lower toxicity in normal cell lines. For instance, a study using an MTT assay found that while certain concentrations of 4F2NP inhibited the growth of tumor cells, it did not significantly affect the viability of Vero cells (African green monkey kidney cells), indicating a favorable safety profile for potential therapeutic applications .

The biological activity of 4F2NP is largely attributed to its ability to interfere with cellular processes through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Exposure to 4F2NP has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Ion Channel Modulation : Some studies suggest that nitrophenolic compounds can affect ion channels, impacting cellular excitability and signaling pathways.

Case Study 1: Antitubercular Activity

In a high-throughput screening program aimed at discovering new antitubercular agents, derivatives of 4F2NP were synthesized and evaluated. Compound 3m was identified as particularly potent against rifampicin-resistant strains of M. tuberculosis, with an MIC comparable to traditional first-line treatments .

Case Study 2: Anion Sensing Applications

Recent research has explored the use of 4-fluoro derivatives in chemosensing applications. Probes based on nitrophenolic structures demonstrated significant colorimetric changes upon interaction with fluoride ions, showcasing their potential for environmental monitoring and detection technologies .

Toxicological Considerations

While the biological activities of 4F2NP are promising, it is essential to consider its toxicological profile. The compound is classified as a skin and eye irritant, with potential harmful effects upon ingestion or skin absorption . Long-term exposure studies have indicated possible hematological alterations, such as increased methemoglobin levels in animal models . Therefore, careful evaluation is necessary when considering therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.